molecular formula C15H23NO2 B11170985 N-(4-butylphenyl)-3-ethoxypropanamide

N-(4-butylphenyl)-3-ethoxypropanamide

Cat. No.: B11170985
M. Wt: 249.35 g/mol
InChI Key: CBZYAVPWYFAXRX-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-3-ethoxypropanamide is an organic compound characterized by the presence of a butyl group attached to a phenyl ring, an ethoxy group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-3-ethoxypropanamide typically involves the reaction of 4-butylaniline with 3-ethoxypropionyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-3-ethoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(4-butylphenyl)-3-ethoxypropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-3-ethoxypropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butylphenyl)-3-methoxypropanamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(4-butylphenyl)-3-propoxypropanamide: Similar structure but with a propoxy group instead of an ethoxy group.

    N-(4-butylphenyl)-3-ethoxybutanamide: Similar structure but with a butanamide moiety instead of a propanamide moiety.

Uniqueness

N-(4-butylphenyl)-3-ethoxypropanamide is unique due to the specific combination of functional groups, which can influence its reactivity, solubility, and potential applications. The presence of the ethoxy group may impart different chemical and physical properties compared to similar compounds with different alkoxy groups.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-(4-butylphenyl)-3-ethoxypropanamide

InChI

InChI=1S/C15H23NO2/c1-3-5-6-13-7-9-14(10-8-13)16-15(17)11-12-18-4-2/h7-10H,3-6,11-12H2,1-2H3,(H,16,17)

InChI Key

CBZYAVPWYFAXRX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CCOCC

Origin of Product

United States

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